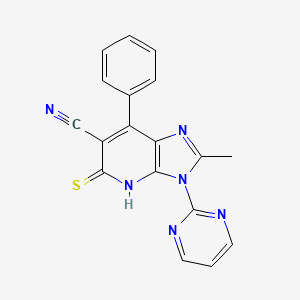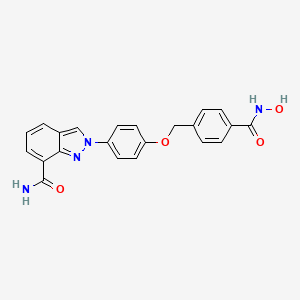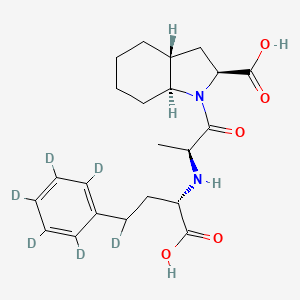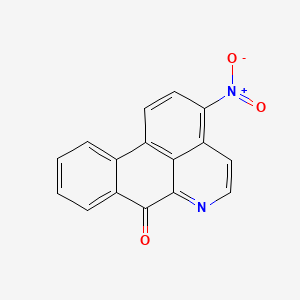
Antibacterial agent 111
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 111 is a potent antibacterial compound known for its efficacy against various bacterial strains, including Bacillus cereus and Klebsiella pneumoniae . This compound has garnered significant attention due to its ability to firmly bind with tyrosyl-tRNA synthetase residues, making it a promising candidate in the fight against bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 111 involves a multi-step process. The initial step typically includes the formation of an intermediate compound through a series of chemical reactions. These reactions often involve the use of reagents such as imidazo[4,5-b]pyridine-5-thione derivatives . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Advanced purification techniques, including crystallization and chromatography, are employed to achieve the required purity levels for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 111 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Antibacterial agent 111 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: The compound is utilized in the development of antibacterial coatings and materials for medical devices and surfaces
Mécanisme D'action
The primary mechanism of action of antibacterial agent 111 involves its binding to tyrosyl-tRNA synthetase residues. This binding inhibits the enzyme’s activity, preventing the synthesis of proteins essential for bacterial growth and survival. The compound’s interaction with the bacterial ribosome further disrupts protein synthesis, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Penicillin: Like antibacterial agent 111, penicillin targets bacterial cell wall synthesis but through a different mechanism.
Tetracycline: This compound also inhibits protein synthesis but binds to the 30S ribosomal subunit instead of tyrosyl-tRNA synthetase.
Ciprofloxacin: It targets bacterial DNA gyrase, differing from the protein synthesis inhibition mechanism of this compound.
Uniqueness: this compound’s unique ability to bind firmly with tyrosyl-tRNA synthetase residues sets it apart from other antibacterial agents. This specific interaction provides a distinct mechanism of action, making it a valuable addition to the arsenal of antibacterial compounds .
Propriétés
Formule moléculaire |
C18H12N6S |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-methyl-7-phenyl-3-pyrimidin-2-yl-5-sulfanylidene-4H-imidazo[4,5-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C18H12N6S/c1-11-22-15-14(12-6-3-2-4-7-12)13(10-19)17(25)23-16(15)24(11)18-20-8-5-9-21-18/h2-9H,1H3,(H,23,25) |
Clé InChI |
PPNUSKUUUIRZDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C3=NC=CC=N3)NC(=S)C(=C2C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)


![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)









